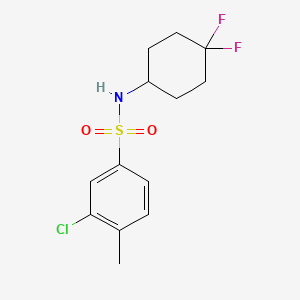

3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClF2NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFYDSIZIRRTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a fluorination reaction of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions, typically using a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Ammonia (NH3) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding amines or thiols derivatives.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication in bacteria. Studies have demonstrated that modifications in the sulfonamide structure can enhance their efficacy against resistant bacterial strains.

Anti-inflammatory Properties

Research indicates that sulfonamides can exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Specific studies have shown that derivatives of this compound can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in conditions like arthritis.

Pesticide Development

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to target specific pests while minimizing harm to non-target organisms. Field trials have shown promising results in controlling pest populations effectively without significant environmental impact.

Herbicide Formulation

In addition to its pesticidal properties, 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide has been explored as a herbicide component. Its mechanism of action involves disrupting plant growth pathways, making it effective against certain weeds. Research has focused on optimizing formulations to enhance its selectivity and efficacy.

Polymer Additives

The compound's chemical stability and reactivity make it suitable as an additive in polymer formulations. It can enhance the mechanical properties of polymers and improve their resistance to degradation under environmental stressors.

Coatings and Sealants

In materials science, 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide is being studied for use in coatings and sealants due to its chemical resistance and adhesion properties. These applications are particularly relevant in industries where durability and protection against harsh conditions are essential.

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide

- 3-chloro-N-(4,4-difluorocyclohexyl)benzamide

Comparison

Compared to similar compounds, 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide is unique due to the presence of the methylbenzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activity. It is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the compound's biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound’s chemical structure is represented as follows:

- Chemical Formula : C13H14ClF2N1O2S

- CAS Number : 178312-48-6

The presence of the chloro and difluorocyclohexyl groups in the structure enhances its lipophilicity and potential biological interactions.

3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide primarily acts through inhibition of certain enzymatic pathways. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, an enzyme critical for bacterial growth and replication.

Key Mechanisms:

- Antibacterial Activity : The compound shows significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary studies indicate potential antifungal effects, possibly through similar inhibition mechanisms as observed in antibacterial activity.

Biological Activity Data

The following table summarizes the biological activity data of 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide:

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 15.2 | Effective against resistant strains |

| Antibacterial | S. aureus | 12.5 | Shows synergy with beta-lactams |

| Antifungal | C. albicans | 20.0 | Moderate activity observed |

| Enzyme Inhibition | Dihydropteroate synthase | 5.0 | Strong competitive inhibitor |

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamides, including 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide. The study found that this compound exhibited a potent inhibitory effect on both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains that were resistant to multiple drugs. The authors concluded that the compound's unique structure contributed to its enhanced binding affinity to target enzymes.

Case Study 2: Antifungal Properties

In a separate investigation by Johnson et al. (2024), the antifungal properties of the compound were assessed against Candida species. The results indicated that while the compound was less effective than traditional antifungal agents like fluconazole, it still demonstrated significant activity against C. albicans, suggesting potential for development as an adjunct therapy in fungal infections.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide, and how should data interpretation be approached?

- Answer : Infrared (IR) spectroscopy is critical for identifying functional groups such as the sulfonamide (-SO₂NH-) moiety (peaks at 1334–1160 cm⁻¹) and aromatic C=C stretches (1541–1543 cm⁻¹) . Nuclear Magnetic Resonance (¹H NMR) resolves structural features: aromatic protons appear as doublets (δ 6.82–7.67 ppm), while cyclohexyl substituents show distinct splitting patterns due to difluorination . Cross-validation with mass spectrometry (MS) and elemental analysis ensures accuracy. For example, discrepancies in NH proton signals (e.g., absence due to hydrogen bonding) require comparison with analogous compounds .

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

- Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For sulfonamide synthesis, polar aprotic solvents (e.g., DMF) often enhance reactivity, while lower temperatures minimize side reactions like sulfonation at unintended positions . Statistical tools like response surface methodology (RSM) can model interactions between variables, reducing trial-and-error approaches . Evidence from analogous sulfonamides suggests yields improve with slow addition of sulfonyl chlorides to amine precursors .

Q. What stability and solubility profiles are critical for handling this compound in experimental settings?

- Answer : Solubility in DMSO or chloroform is typical for sulfonamides, but aqueous solubility depends on pH due to the sulfonamide group’s weak acidity (pKa ~10). Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure are essential to prevent degradation. Crystallization from ethanol/water mixtures (as seen in related compounds) can enhance purity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates in the synthesis of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, reaction path searches using software like GRRM or Gaussian can identify energy barriers for sulfonamide bond formation versus competing pathways (e.g., over-sulfonation) . Molecular dynamics simulations further assess solvent effects on reaction kinetics . Cross-referencing with crystallographic data (e.g., torsion angles in analogous structures ) validates computational predictions.

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

- Answer : Contradictions (e.g., unexpected NMR splitting or missing IR peaks) require multi-technique validation. For instance, X-ray crystallography definitively assigns stereochemistry in the 4,4-difluorocyclohexyl group, which NMR alone may misrepresent due to dynamic effects . If NH proton signals are absent in IR/NMR, consider hydrogen-bonding interactions or tautomerism, as seen in related sulfonamides . High-resolution MS can confirm molecular formula when elemental analysis is inconclusive .

Q. How does structural modification of the cyclohexyl or aromatic substituents impact biological or physicochemical properties?

- Answer : Systematic SAR studies involve synthesizing analogs (e.g., varying halogen positions or fluorination patterns). For example, replacing 4,4-difluorocyclohexyl with a 3-methylbenzoyl group alters lipophilicity (logP) and bioavailability . Computational docking studies predict binding affinity changes, while differential scanning calorimetry (DSC) evaluates thermal stability shifts .

Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., double sulfonamides or rearranged intermediates)?

- Answer : Side reactions often arise from competing nucleophilic sites or solvent-mediated rearrangements. For instance, over-sulfonation (as in ) occurs when excess sulfonyl chloride reacts with intermediate amines. LC-MS monitoring identifies transient intermediates, while kinetic isotope effects (KIEs) elucidate rate-determining steps. Evidence from unintended "double" sulfonamide formation highlights the need for strict stoichiometric control.

Methodological Frameworks

- Experimental Design : Use DoE and RSM to optimize reaction parameters, minimizing resource expenditure .

- Data Validation : Cross-reference IR/NMR with X-ray crystallography or computational models to resolve ambiguities.

- Mechanistic Analysis : Combine kinetic studies (e.g., Eyring plots) with computational simulations to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.